molecular formula C16H14N2O3 B11728949 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one

4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one

Cat. No.: B11728949
M. Wt: 282.29 g/mol
InChI Key: PEBIEQXFVVAELW-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one is an organic compound with the molecular formula C16H14N2O3 This compound features a nitrophenyl group attached to an amino group, which is further connected to a phenylbutenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitroaniline and benzaldehyde.

    Condensation Reaction: The 3-nitroaniline undergoes a condensation reaction with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate Schiff base.

    Cyclization: The Schiff base intermediate is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (chlorine, bromine), nitrating agents.

Major Products Formed

    Reduction: 4-[(3-Aminophenyl)amino]-3-phenylbut-3-EN-2-one.

    Oxidation: Corresponding oxides or quinones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one
  • 4-[(2-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one
  • 4-[(3-Nitrophenyl)amino]-3-phenylbutan-2-one

Uniqueness

4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-(3-nitroanilino)-3-phenylbut-3-en-2-one

InChI

InChI=1S/C16H14N2O3/c1-12(19)16(13-6-3-2-4-7-13)11-17-14-8-5-9-15(10-14)18(20)21/h2-11,17H,1H3

InChI Key

PEBIEQXFVVAELW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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